Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate
CAS No.:
Cat. No.: VC17846748
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17N3O2 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | methyl 5-amino-4-cyclopentyl-1-methylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C11H17N3O2/c1-14-10(12)8(7-5-3-4-6-7)9(13-14)11(15)16-2/h7H,3-6,12H2,1-2H3 |
| Standard InChI Key | MARGWECZRZXFMO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C(=N1)C(=O)OC)C2CCCC2)N |
Introduction
Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms, which have gained significant attention due to their diverse biological and chemical properties. This specific compound features a methyl ester group, an amino substituent at position 5, and a cyclopentyl group at position 4, contributing to its unique structural and functional characteristics.
Structural Features
The molecular structure of Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate can be detailed as follows:
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Core Structure: Pyrazole ring.
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Substituents:
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A methyl group at position 1.
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An amino group at position 5.
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A cyclopentyl group at position 4.
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A methyl ester group at position 3.
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This combination of substituents imparts the compound with potential biological activity and chemical reactivity.
Synthesis
The synthesis of this compound typically involves:
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Preparation of Pyrazole Core: The pyrazole ring is formed through the reaction of hydrazines with β-diketones or related compounds.
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Functionalization: Cyclopentyl and methyl groups are introduced via alkylation reactions, while the amino group is added through amination processes.
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Ester Formation: The methyl ester group is incorporated using esterification reactions or by starting with an appropriate carboxylic acid precursor.
Biological Activity
Pyrazole derivatives, including those with similar structures, are known for their wide range of biological activities:
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Anti-inflammatory: Some pyrazoles inhibit enzymes like cyclooxygenase (COX).
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Anticancer: Pyrazoles often exhibit cytotoxicity against cancer cell lines.
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Antioxidant: The amino and ester groups may enhance radical scavenging activity.
Specific studies on Methyl 5-amino-4-cyclopentyl-1-methyl-1H-pyrazole-3-carboxylate are required to confirm its pharmacological potential.
Potential Applications
This compound may have applications in:
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Drug Development: As a scaffold for designing anti-inflammatory or anticancer drugs.
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Chemical Research: As a precursor for synthesizing other heterocyclic compounds.
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Material Science: Potential use in creating functionalized polymers or advanced materials.
Data Table
| Property | Details |
|---|---|
| Molecular Formula | C11H17N3O2 |
| Molecular Weight | Approximately 223 g/mol |
| Functional Groups | Amino (-NH2), Ester (-COOCH3), Cyclopentyl (-C5H9) |
| Solubility | Soluble in polar organic solvents |
| Potential Biological Activity | Anti-inflammatory, antioxidant, anticancer (based on related pyrazoles) |
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